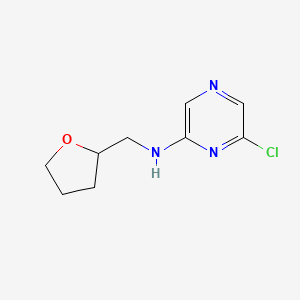

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine

Description

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at the 6-position and a tetrahydrofuran (THF)-methyl group attached to the amine. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals and agrochemicals due to their bioactivity and versatility in synthetic modifications.

Properties

IUPAC Name |

6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSVULDICNPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with oxolan-2-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Sodium azide, potassium thiocyanate; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with oxolan-2-ylmethanamine. The process often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction is conducted under controlled conditions to optimize yield and purity through methods like recrystallization or chromatography.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound is being investigated as a biochemical probe to study enzyme functions and interactions. Its ability to interact with specific molecular targets makes it a candidate for exploring enzyme inhibition mechanisms, which could lead to insights into metabolic pathways.

Medicine

The therapeutic potential of this compound is being explored in the context of treating diseases such as cancer and infections. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, offering a promising avenue for drug development.

Industry

This compound finds utility in the industrial sector, particularly in the synthesis of new materials and as an intermediate in pharmaceutical and agrochemical production. Its unique chemical structure allows for modifications that can enhance material properties or biological activity.

Similar Compounds

| Compound Name | Structural Differences |

|---|---|

| 6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine | Contains a pyridine ring instead of a pyrazine ring |

| 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amines | Features a pyridazine ring instead of a pyrazine ring |

Unique Characteristics

The distinct structure of this compound imparts unique chemical and biological properties that differentiate it from similar compounds, making it particularly valuable for targeted applications in research and industry.

Mechanism of Action

The mechanism of action of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

6-Chloro-N-cyclopropylpyrazin-2-amine (CAS 941294-47-9)

- Structure : Cyclopropyl group replaces the THF-methyl moiety.

- Properties : Smaller substituent reduces steric hindrance but decreases polarity. Cyclopropane’s ring strain may enhance reactivity in substitution reactions.

- Applications : Intermediate for antimalarial agents, leveraging pyrazine’s affinity for parasitic targets .

6-Chloro-N,N-dipropylpyrazin-2-amine (CAS 957065-91-7)

- Structure : Two linear propyl groups on the amine.

- Synthesis : Prepared via alkylation of 6-chloropyrazin-2-amine with propyl halides .

6-Chloro-N-(4-fluorobenzyl)pyrazin-2-amine

Heterocycle Modifications

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

- Structure : Pyrimidine (6-membered ring with two nitrogens) instead of pyrazine.

- Properties: Pyrimidines exhibit distinct electronic properties, with stronger hydrogen-bonding capacity. The 4-amino-6-chloro configuration is common in kinase inhibitors .

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine (CAS 838089-56-8)

Functional Group Additions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine (CAS 1289386-46-4)

- Structure : Methanesulfonyl group at the 2-position of pyrimidine.

- Properties : Sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. Used in proteolysis-targeting chimeras (PROTACs) .

6-(Trifluoromethoxy)pyrazin-2-amine (CAS 1261576-51-5)

- Structure : Trifluoromethoxy group replaces chloro at position 4.

- Properties : Trifluoromethoxy improves metabolic resistance and logP. Explored in CNS drugs due to blood-brain barrier penetration .

Biological Activity

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine is a chemical compound belonging to the pyrazine family, known for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is a white crystalline solid that is soluble in water and organic solvents. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in disease pathways, which may lead to therapeutic effects against various conditions.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial as PI3K pathways are implicated in cancer and inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Biological Activity | IC50 Value |

|---|---|---|---|

| Study 1 | HeLa (Human Cervix Carcinoma) | Antiproliferative effects observed | 41 μM |

| Study 2 | L1210 (Murine Leukemia) | Significant inhibition of cell growth | Not specified |

| Study 3 | CEM (Human T-Lymphocyte) | Effective in reducing cell viability | Not specified |

| Study 4 | HMEC-1 (Human Microvascular Endothelial Cells) | Enhanced activity with structural modifications | 9.6 μM |

Case Studies

- Antitumor Activity : In a study investigating the anti-tumor properties of aminopyrazine derivatives, this compound was highlighted for its ability to inhibit cellular proliferation associated with malignant diseases by targeting the PI3K pathway .

- Inflammatory Diseases : The compound has also been evaluated for its potential in treating inflammatory conditions, showing promise in inhibiting pathways relevant to diseases such as rheumatoid arthritis and inflammatory bowel disease .

Research Findings

Recent studies have focused on the synthesis and optimization of compounds similar to this compound, emphasizing the importance of structural modifications to enhance biological activity. For instance, modifications that improve enzyme selectivity and reduce off-target effects have been noted as critical for developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine?

- Methodology :

- Nucleophilic Substitution : React 6-chloropyrazin-2-amine with (tetrahydrofuran-2-yl)methyl bromide in tetrahydrofuran (THF) under reflux, using triethylamine (Et₃N) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane). Use anhydrous conditions to avoid hydrolysis of the tetrahydrofuran moiety .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~3.7–4.2 ppm for tetrahydrofuran protons, δ ~8.1 ppm for pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₃ClN₄O: 248.0725).

- HPLC : Reverse-phase C18 column (ACN/water with 0.1% TFA) for purity assessment (>95%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, and poorly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation observed after 48 hours at room temperature in aqueous solutions (pH 7.4) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly enzyme inhibition?

- Methodology :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) to target enzymes like kinases or phosphatases .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes, focusing on interactions between the tetrahydrofuran moiety and hydrophobic enzyme pockets .

- Data Interpretation : Compare IC₅₀ values with structurally similar analogs (e.g., pyrazolo[1,5-a]pyrimidines) to establish structure-activity relationships (SAR) .

Q. What strategies can address contradictions in reported biological data for this compound?

- Root-Cause Analysis :

- Purity Variability : Re-test batches using HPLC-MS to rule out impurities (e.g., residual THF or unreacted starting materials) .

- Assay Conditions : Standardize buffer pH and ionic strength, as protonation of the pyrazine amine affects activity .

Q. How can computational modeling optimize derivatives of this compound for enhanced bioactivity?

- Approach :

- QSAR Modeling : Use Gaussian or Schrödinger to calculate electronic parameters (HOMO/LUMO, dipole moments) and correlate with experimental IC₅₀ values .

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyrazine 3-position to enhance metabolic stability .

- Validation : Synthesize top-ranked derivatives via microwave-assisted Suzuki coupling (e.g., replace chloro with boronate esters) and test in vitro .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry :

- Continuous Flow Reactors : Optimize residence time and temperature to improve yield (>80%) and reduce byproducts (e.g., dimerization) .

- Workup Automation : Implement liquid-liquid extraction with in-line pH monitoring to isolate the amine product efficiently .

- Quality Control : Use PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.